Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
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Overview
Description
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes multiple methyl groups and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves several steps. One common method includes the esterification of 3,7,11,15-tetramethylhexadec-2-en-1-ol with hexanoic acid in the presence of a catalyst. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent such as toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with cellular receptors or enzymes, modulating their activity. This compound may also integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its combination of a long aliphatic chain with multiple methyl groups and a dimethylaminoethyl group. This structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C56H108N2O4 |
---|---|
Molecular Weight |
873.5 g/mol |
IUPAC Name |
[(E)-3,7,11,15-tetramethylhexadec-2-enyl] 6-[2-(dimethylamino)ethyl-[6-oxo-6-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]hexyl]amino]hexanoate |
InChI |
InChI=1S/C56H108N2O4/c1-47(2)25-19-27-49(5)29-21-31-51(7)33-23-35-53(9)39-45-61-55(59)37-15-13-17-41-58(44-43-57(11)12)42-18-14-16-38-56(60)62-46-40-54(10)36-24-34-52(8)32-22-30-50(6)28-20-26-48(3)4/h39-40,47-52H,13-38,41-46H2,1-12H3/b53-39+,54-40+ |
InChI Key |
RUPZQVHVJLISFM-BIUUYSBESA-N |
Isomeric SMILES |
CC(CCCC(CCCC(CCC/C(=C/COC(=O)CCCCCN(CCN(C)C)CCCCCC(=O)OC/C=C(/CCCC(CCCC(CCCC(C)C)C)C)\C)/C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)CCN(C)C)C |
Origin of Product |
United States |
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